Cas no 333312-05-3 (8-Methylthieno2,3-bquinoline-2-carboxylic Acid)

8-Methylthieno2,3-bquinoline-2-carboxylic Acid is a versatile organic compound, known for its unique chemical properties. This compound exhibits high purity and is suitable for various applications in synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its structural features provide excellent reactivity and compatibility with different reaction conditions, making it an attractive choice for researchers and manufacturers.
8-Methylthieno2,3-bquinoline-2-carboxylic Acid structure
333312-05-3 structure
Product name:8-Methylthieno2,3-bquinoline-2-carboxylic Acid
CAS No:333312-05-3
MF:C13H9NO2S
MW:243.281
MDL:MFCD02228298
CID:3073400
PubChem ID:865767

8-Methylthieno2,3-bquinoline-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 8-Methyl-thieno[2,3-b]quinoline-2-carboxylic acid
    • BAS 02137201
    • 333312-05-3
    • BCP33155
    • AG-690/40698081
    • BBL020152
    • MFCD02228298
    • F73732
    • 8-methylthieno[2,3-b]quinoline-2-carboxylic acid
    • STK885534
    • AKOS000589942
    • 8-methylthieno[2,3-b]quinoline-2-carboxylicacid
    • 8-Methylthieno2,3-bquinoline-2-carboxylic Acid
    • MDL: MFCD02228298
    • Inchi: InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16)
    • InChI Key: GAKUIFOTAALGHN-UHFFFAOYSA-N
    • SMILES: Cc1cccc2c1nc3c(c2)cc(s3)C(=O)O

Computed Properties

  • Exact Mass: 243.03539970g/mol
  • Monoisotopic Mass: 243.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 495.8±40.0 °C at 760 mmHg
  • Flash Point: 253.7±27.3 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

8-Methylthieno2,3-bquinoline-2-carboxylic Acid Security Information

8-Methylthieno2,3-bquinoline-2-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B499833-100mg
8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid
333312-05-3
100mg
$ 70.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010244-1g
8-Methyl-thieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3
1g
6144.0CNY 2021-07-05
abcr
AB382373-250mg
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid; .
333312-05-3
250mg
€221.90 2024-07-24
A2B Chem LLC
AI48042-250mg
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 97%
250mg
$37.00 2023-12-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK932-250mg
8-methylthieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 95%
250mg
¥291.0 2024-04-20
1PlusChem
1P00I6YY-100mg
8-Methyl-thieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 98%
100mg
$40.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1605518-5g
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 98%
5g
¥6583.00 2024-05-18
A2B Chem LLC
AI48042-100mg
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 97%
100mg
$16.00 2023-12-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK932-5g
8-methylthieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 95%
5g
¥4389.0 2024-04-20
Ambeed
A810402-100mg
8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
333312-05-3 97%
100mg
$83.0 2024-04-20

8-Methylthieno2,3-bquinoline-2-carboxylic Acid Related Literature

Additional information on 8-Methylthieno2,3-bquinoline-2-carboxylic Acid

Research Brief on 8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid (CAS: 333312-05-3): Recent Advances and Applications

8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid (CAS: 333312-05-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, highlighting its synthetic pathways, biological activities, and emerging applications in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid as a scaffold for designing selective kinase inhibitors. The compound's rigid quinoline-thiophene hybrid structure was found to enhance binding affinity to ATP-binding pockets in target kinases, making it a promising candidate for cancer therapeutics. Molecular docking simulations and in vitro assays revealed inhibitory activity against several oncogenic kinases, including EGFR and BRAF, with IC50 values in the low micromolar range.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound was utilized as a precursor for synthesizing novel antimicrobial agents. Structural modifications at the carboxylic acid position yielded derivatives with potent activity against drug-resistant bacterial strains, such as MRSA and ESBL-producing E. coli. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs).

From a synthetic chemistry perspective, recent improvements in the preparation of 8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid have been achieved via Pd-catalyzed cross-coupling reactions, as detailed in Advanced Synthesis & Catalysis (2023). This method offers higher yields (>85%) and better regioselectivity compared to traditional Friedländer condensation approaches, enabling scalable production for preclinical studies.

The compound's pharmacokinetic properties were investigated in a 2024 European Journal of Pharmaceutical Sciences publication, which reported improved metabolic stability through prodrug strategies. Ester derivatives showed enhanced oral bioavailability in rodent models, addressing previous limitations associated with the parent compound's poor solubility.

Emerging applications extend to neurodegenerative disease research, where structural analogs of 8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid have demonstrated neuroprotective effects in cellular models of Parkinson's disease. A 2023 ACS Chemical Neuroscience study identified these compounds as potent α-synuclein aggregation inhibitors, suggesting potential for disease-modifying therapies.

In conclusion, 8-Methylthieno[2,3-b]quinoline-2-carboxylic Acid (333312-05-3) represents a versatile chemical entity with expanding therapeutic potential. Ongoing research focuses on optimizing its drug-like properties and exploring new biological targets, positioning this scaffold as a valuable tool for future medicinal chemistry campaigns.

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(CAS:333312-05-3)8-Methylthieno2,3-bquinoline-2-carboxylic Acid
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